molecular formula C28H28N4O4 B4083566 N-[5-(4-methoxyphthalazin-1-yl)-2-(morpholin-4-yl)phenyl]-2-(3-methylphenoxy)acetamide

N-[5-(4-methoxyphthalazin-1-yl)-2-(morpholin-4-yl)phenyl]-2-(3-methylphenoxy)acetamide

Cat. No.: B4083566
M. Wt: 484.5 g/mol
InChI Key: WCCZDIANBCYGJT-UHFFFAOYSA-N
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Description

N-[5-(4-methoxyphthalazin-1-yl)-2-(morpholin-4-yl)phenyl]-2-(3-methylphenoxy)acetamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-methoxyphthalazin-1-yl)-2-(morpholin-4-yl)phenyl]-2-(3-methylphenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the phthalazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxy group: This step involves the methylation of the phthalazinone core using methylating agents such as dimethyl sulfate or methyl iodide.

    Attachment of the morpholine ring: This can be done through nucleophilic substitution reactions, where the morpholine ring is introduced to the aromatic system.

    Formation of the final acetamide structure: This involves the coupling of the intermediate with 3-methylphenoxyacetic acid under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-methoxyphthalazin-1-yl)-2-(morpholin-4-yl)phenyl]-2-(3-methylphenoxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The phthalazinone core can be reduced to form dihydrophthalazinone derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[5-(4-methoxyphthalazin-1-yl)-2-(morpholin-4-yl)phenyl]-2-(3-methylphenoxy)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a lead compound for drug discovery.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[5-(4-methoxyphthalazin-1-yl)-2-(morpholin-4-yl)phenyl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(4-methoxyphthalazin-1-yl)-2-(piperidin-4-yl)phenyl]-2-(3-methylphenoxy)acetamide
  • N-[5-(4-methoxyphthalazin-1-yl)-2-(pyrrolidin-4-yl)phenyl]-2-(3-methylphenoxy)acetamide

Uniqueness

N-[5-(4-methoxyphthalazin-1-yl)-2-(morpholin-4-yl)phenyl]-2-(3-methylphenoxy)acetamide is unique due to the presence of the morpholine ring, which can impart different physicochemical properties and biological activities compared to similar compounds with different ring systems.

Properties

IUPAC Name

N-[5-(4-methoxyphthalazin-1-yl)-2-morpholin-4-ylphenyl]-2-(3-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O4/c1-19-6-5-7-21(16-19)36-18-26(33)29-24-17-20(10-11-25(24)32-12-14-35-15-13-32)27-22-8-3-4-9-23(22)28(34-2)31-30-27/h3-11,16-17H,12-15,18H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCCZDIANBCYGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NN=C(C4=CC=CC=C43)OC)N5CCOCC5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(4-methoxyphthalazin-1-yl)-2-(morpholin-4-yl)phenyl]-2-(3-methylphenoxy)acetamide
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